molecular formula C17H20N6O2 B11086331 N-{(Z)-{[4-(acetylamino)phenyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}acetamide

N-{(Z)-{[4-(acetylamino)phenyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}acetamide

Cat. No.: B11086331
M. Wt: 340.4 g/mol
InChI Key: JYLNCABJYFEHAR-UHFFFAOYSA-N
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Description

N~1~-[4-({(ACETYLIMINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYL}AMINO)PHENYL]ACETAMIDE is a complex organic compound that features a pyrimidine ring, an acetyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-({(ACETYLIMINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYL}AMINO)PHENYL]ACETAMIDE typically involves the reaction of 4,6-dimethyl-2-pyrimidinylamine with acetyl chloride to form an intermediate, which is then reacted with 4-aminobenzylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-({(ACETYLIMINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYL}AMINO)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~1~-[4-({(ACETYLIMINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYL}AMINO)PHENYL]ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-[4-({(ACETYLIMINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYL}AMINO)PHENYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • N-Acetyl-4,4’-diaminodiphenylsulfone
  • Acetanilide, 4’-sulfanilyl-
  • Acetyldapsone
  • Monoacetyldapsone

Uniqueness

N~1~-[4-({(ACETYLIMINO)[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]METHYL}AMINO)PHENYL]ACETAMIDE is unique due to its specific structure, which combines a pyrimidine ring with an acetyl and amino group. This unique combination allows it to interact with a variety of molecular targets, making it a versatile compound in scientific research .

Properties

Molecular Formula

C17H20N6O2

Molecular Weight

340.4 g/mol

IUPAC Name

N-[4-[[(E)-N-acetyl-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]phenyl]acetamide

InChI

InChI=1S/C17H20N6O2/c1-10-9-11(2)19-16(18-10)23-17(21-13(4)25)22-15-7-5-14(6-8-15)20-12(3)24/h5-9H,1-4H3,(H,20,24)(H2,18,19,21,22,23,25)

InChI Key

JYLNCABJYFEHAR-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\NC2=CC=C(C=C2)NC(=O)C)/NC(=O)C)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC=C(C=C2)NC(=O)C)NC(=O)C)C

Origin of Product

United States

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